molecular formula C12H21NO4 B2804880 1-((Tert-butoxycarbonyl)amino)-2-methylcyclopentanecarboxylic acid CAS No. 1482875-99-9

1-((Tert-butoxycarbonyl)amino)-2-methylcyclopentanecarboxylic acid

Cat. No.: B2804880
CAS No.: 1482875-99-9
M. Wt: 243.303
InChI Key: IDFDGFSMIICWGS-UHFFFAOYSA-N
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Description

1-((Tert-butoxycarbonyl)amino)-2-methylcyclopentanecarboxylic acid is a synthetic organic compound characterized by its cyclopentane ring structure with a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a carboxylic acid functional group at the second position of the ring. This compound is of interest in organic synthesis and various scientific research applications due to its structural features and reactivity.

Synthetic Routes and Reaction Conditions:

  • Protection of Amines: The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. This reaction is typically performed in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base.

  • Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar conditions as described above, with optimized reaction parameters to ensure high yield and purity.

Types of Reactions:

  • Oxidation: The carboxylic acid group can be oxidized to produce corresponding derivatives.

  • Reduction: The Boc-protected amino group can be reduced under specific conditions.

  • Substitution: The cyclopentane ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions often use lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Substitution reactions typically involve halogenating agents like bromine (Br2) or iodine (I2).

Major Products Formed:

  • Oxidation: Carboxylic acid derivatives such as esters or amides.

  • Reduction: Reduced amines or alcohols.

  • Substitution: Halogenated cyclopentanes or other substituted cyclopentanes.

Mechanism of Action

Target of Action

It’s known that this compound is a derivative of amino acids . Amino acids play crucial roles in various biological processes, including protein synthesis and metabolic pathways .

Mode of Action

The compound is a tert-butyloxycarbonyl (Boc)-protected amino acid . The Boc group is a protecting group used in organic synthesis, particularly for the protection of amines . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Biochemical Pathways

The compound, being a Boc-protected amino acid, is used as a starting material in dipeptide synthesis . The distinctive coupling reagent N, N’-diethylene-N’'-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields .

Pharmacokinetics

It’s known that the compound is a solid at 20°c and should be stored under inert gas in a refrigerated condition (0-10°c) . It’s also known to be air and heat sensitive .

Result of Action

The result of the action of 1-((Tert-butoxycarbonyl)amino)-2-methylcyclopentanecarboxylic acid is the formation of dipeptides . Dipeptides are molecules consisting of two amino acids joined by a single peptide bond. They play various roles in biological systems, including cell signaling and metabolism .

Action Environment

The compound is used in the synthesis of dipeptides in room-temperature ionic liquids . These ionic liquids have been broadly used in peptide synthesis as synthetic support, cleavage reagent, and solvents . They are miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane .

Scientific Research Applications

  • Chemistry: This compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: It serves as a protecting group for amino acids in peptide synthesis.

  • Medicine: The compound and its derivatives are explored for potential therapeutic applications, including drug design and development.

  • Industry: It is utilized in the production of various chemical products and intermediates.

Comparison with Similar Compounds

  • 1-(Boc)imidazole: Another compound with a Boc protecting group, used in different synthetic applications.

  • 2-Methylcyclopentanecarboxylic acid: A related compound without the Boc group, used in different chemical reactions.

Uniqueness: 1-((Tert-butoxycarbonyl)amino)-2-methylcyclopentanecarboxylic acid is unique due to its combination of the Boc protecting group and the cyclopentane ring structure, which provides versatility in synthetic applications and research.

Properties

IUPAC Name

2-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-8-6-5-7-12(8,9(14)15)13-10(16)17-11(2,3)4/h8H,5-7H2,1-4H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDFDGFSMIICWGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC1(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1482875-99-9
Record name 1-((tert-butoxycarbonyl)amino)-2-methylcyclopentanecarboxylic acid
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